molecular formula C16H22N2O3 B1672558 4-((3-(Cyclopentyloxy)-4-methoxyphenyl)methyl)-2-imidazolidinone CAS No. 75614-09-4

4-((3-(Cyclopentyloxy)-4-methoxyphenyl)methyl)-2-imidazolidinone

Cat. No. B1672558
CAS RN: 75614-09-4
M. Wt: 290.36 g/mol
InChI Key: YOFWLAASFMHLAD-UHFFFAOYSA-N
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Description

GYKI-13380, also known as LS-79445, is a small molecule with potent bioactivity. Detail information has not been published yet.

properties

CAS RN

75614-09-4

Product Name

4-((3-(Cyclopentyloxy)-4-methoxyphenyl)methyl)-2-imidazolidinone

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

4-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]imidazolidin-2-one

InChI

InChI=1S/C16H22N2O3/c1-20-14-7-6-11(8-12-10-17-16(19)18-12)9-15(14)21-13-4-2-3-5-13/h6-7,9,12-13H,2-5,8,10H2,1H3,(H2,17,18,19)

InChI Key

YOFWLAASFMHLAD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GYKI-13380;  GYKI 13380;  GYKI13380;  LS-79445;  LS 79445;  LS79445.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 22.22 g (100 mmoles) of the product obtained in Example 3, step (a) in 220 ml of dimethylsulphoxide, 27 g of powdered anhydrous potassium carbonate are added and the suspension is stirred at 60° C. for 30 minutes, then 12.9 ml (120 mmoles) of cyclopentyl bromide are portionwise added during 60 minutes while the temperature is kept at 60° C. The suspension is further stirred at 60° C. for 20 hours, then cooled to 25° C. and poured into 800 ml of water. The aqueous emulsion is extracted four times with 400 ml of chloroform. The collected organic phases are washed twice with 50 ml of 1 N sodium hydroxide solution, dried over anhydrous magnesium sulphate and evaporated in vacuo. To the oily residue 200 ml of benzene are added and the evaporation is repeated. The residue is triturated with 150 ml of ether and the crystals obtained are filtered after 30 minutes and washed with 50 ml of ether to give 21.30 g (73.4%) of the title compound, m.p. 104°-107° C. After recrystallization from acetone this melting point rises to 115°-116° C. On the basis of its physical properties, this product is identical with the compound obtained in Example 2, step (d).
Name
product
Quantity
22.22 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Yield
73.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-(Cyclopentyloxy)-4-methoxyphenyl)methyl)-2-imidazolidinone
Reactant of Route 2
4-((3-(Cyclopentyloxy)-4-methoxyphenyl)methyl)-2-imidazolidinone
Reactant of Route 3
4-((3-(Cyclopentyloxy)-4-methoxyphenyl)methyl)-2-imidazolidinone
Reactant of Route 4
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4-((3-(Cyclopentyloxy)-4-methoxyphenyl)methyl)-2-imidazolidinone
Reactant of Route 5
Reactant of Route 5
4-((3-(Cyclopentyloxy)-4-methoxyphenyl)methyl)-2-imidazolidinone
Reactant of Route 6
4-((3-(Cyclopentyloxy)-4-methoxyphenyl)methyl)-2-imidazolidinone

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